molecular formula C20H18N4O3 B2999785 Benzyl 7-(4-hydroxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate CAS No. 457950-91-3

Benzyl 7-(4-hydroxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No.: B2999785
CAS No.: 457950-91-3
M. Wt: 362.389
InChI Key: BRQFMHDIRDBTES-UHFFFAOYSA-N
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Description

Benzyl 7-(4-hydroxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate (CAS 457950-91-3) is a chemical compound with the molecular formula C20H18N4O3 and a molecular weight of 362.38 g/mol . It belongs to the class of pyrimidine derivatives, a family of heterocyclic compounds containing two nitrogen atoms in a six-membered ring that are of significant interest in medicinal chemistry . Pyrimidines are fundamental structures in nature, found in nucleic acids (as cytosine, thymine, and uracil), vitamins, and a wide range of synthetic bioactive molecules . The core pyrimidine structure is a privileged scaffold in drug discovery, known for its diverse pharmacological potential. Research into pyrimidine derivatives has shown that they can exhibit a range of biological activities, including anti-inflammatory, antiviral, antibacterial, and anticancer effects . For instance, some synthetic pyrimidine compounds have been investigated as inhibitors of the PI3K/Akt/mTOR signaling pathway, a key target in oncology . Other pyrimidine-based small molecules have been developed as fluorescent probes for detecting disease-related biomarkers, enabling research into neurological diseases, cancers, and inflammatory conditions . The specific research applications and mechanism of action for this particular benzyl triazolopyrimidine carboxylate are areas for ongoing investigation. Its structural features, including the [1,2,4]triazolo[1,5-a]pyrimidine core and the 4-hydroxyphenyl substituent, make it a valuable intermediate or candidate for screening in various biochemical and pharmacological assays. This product is sold for research and development purposes only in a laboratory setting. It is not intended for human or animal use, nor for diagnostic applications.

Properties

IUPAC Name

benzyl 7-(4-hydroxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O3/c1-13-17(19(26)27-11-14-5-3-2-4-6-14)18(15-7-9-16(25)10-8-15)24-20(23-13)21-12-22-24/h2-10,12,18,25H,11H2,1H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRQFMHDIRDBTES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(N2C(=NC=N2)N1)C3=CC=C(C=C3)O)C(=O)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

Benzyl 7-(4-hydroxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a synthetic compound that belongs to a class of heterocyclic compounds known for their diverse biological activities. This article provides an overview of its biological activity, synthesis methods, and potential therapeutic applications based on the latest research findings.

Structural Characteristics

The compound features a triazole-pyrimidine core structure with significant functional groups that may enhance its reactivity and biological interactions. The presence of the benzyl and hydroxyphenyl substituents plays a crucial role in its pharmacological properties.

Molecular Formula

  • Molecular Weight : 420.5 g/mol
  • Chemical Structure : The compound can be represented as follows:
    C18H18N4O3C_{18}H_{18}N_4O_3

Anticancer Properties

Recent studies have indicated that compounds with similar triazolo-pyrimidine structures exhibit significant anticancer activity. For instance, derivatives have shown cytotoxic effects against various cancer cell lines, including breast (MCF-7) and colon (HCT-116) cancer cells. The IC50 values for these compounds typically range from 45 to 97 nM .

CompoundCell LineIC50 (nM)
This compoundMCF-745–97
Similar Derivative AHCT-1166–99
Similar Derivative BHepG-248–90

Antimicrobial Activity

Compounds within this class have also demonstrated antimicrobial properties. For example, studies have shown that derivatives exhibit activity against various bacterial strains and fungi. The mechanism of action is believed to involve interference with nucleic acid synthesis or disruption of cell membrane integrity.

The biological activities of benzyl derivatives are often attributed to their ability to interact with specific biological targets such as enzymes or receptors involved in cell proliferation and survival pathways. For instance, docking studies have suggested that these compounds may bind effectively to target proteins associated with cancer progression.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the Triazole Ring : Utilizing hydrazine in a refluxing solvent to form the triazole moiety.
  • Pyrimidine Construction : Cyclization reactions involving appropriate carbonyl precursors.
  • Functionalization : Introduction of the benzyl and hydroxy groups through electrophilic aromatic substitution reactions.

Study on Anticancer Activity

In a recent study published in RSC Advances, researchers synthesized several derivatives of triazolo-pyrimidines and evaluated their anticancer properties against MCF-7 and HCT-116 cell lines. The study highlighted that the introduction of specific substituents significantly enhanced the cytotoxicity of the compounds compared to standard chemotherapy agents .

Antimicrobial Efficacy Evaluation

Another study focused on evaluating the antimicrobial activity of similar triazole-pyrimidine derivatives against common pathogens. Results indicated that certain derivatives exhibited potent activity against both Gram-positive and Gram-negative bacteria, suggesting potential for development as new antimicrobial agents .

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Structural and Functional Comparison of Triazolopyrimidine Derivatives

Compound Name R (Position 6) Position 7 Substituent Molecular Weight (g/mol) Key Properties/Activities Reference
Target Compound (Benzyl ester) Benzyl ester 4-Hydroxyphenyl ~377.39 Not explicitly reported
Ethyl 7-(4-chlorophenyl)-5-methyl-... Ethyl ester 4-Chlorophenyl 318.77 Higher lipophilicity
N-Phenyl carboxamide (CAS 329796-08-9) N-Phenyl amide 4-Hydroxyphenyl 347.37 Anticonvulsant (MES test)
Compound 1 (Antibacterial agent) Benzylthio 4-Isopropylphenyl - Antibacterial (Enterococcus)
1-[7-(3-Fluorophenyl)-5-methyl-... (UCB-FcRn-84) Acetyl 3-Fluorophenyl - Neonatal Fc receptor binding

Key Observations:

  • Ester vs. Amide Groups : The benzyl ester in the target compound may enhance metabolic stability compared to ethyl esters (e.g., ) but reduce solubility relative to carboxamides (e.g., ) .
  • Aryl Substituents : The 4-hydroxyphenyl group in the target compound contrasts with electron-withdrawing (e.g., 4-chlorophenyl) or bulky (e.g., 4-isopropylphenyl) groups in analogs, affecting receptor binding and pharmacokinetics .

Q & A

Q. Q1: What are the standard synthetic protocols for synthesizing benzyl 7-(4-hydroxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate?

A1: The compound is typically synthesized via a multi-component reaction involving aldehydes, β-keto esters, and 3-amino-1,2,4-triazoles. Key protocols include:

  • Catalytic methods : Use of tetramethylenediamine piperidine (TMDP) in ethanol/water (1:1 v/v) under reflux, yielding derivatives with 80–90% efficiency. TMDP is preferred for its catalytic activity despite handling challenges due to toxicity .
  • Microwave-assisted synthesis : For rapid cyclization, reactions are conducted in DMF with chlorotrimethylsilane as a promoter at 130°C for 60 minutes, achieving yields up to 85% .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/DMF) is used for final isolation .

Q. Q2: How is the purity and structural integrity of this compound confirmed in academic research?

A2:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR in DMSO-d6d_6 or CDCl3_3 are standard for verifying substituent positions and hydrogen bonding patterns. For example, the 4,7-dihydro pyrimidine ring protons resonate at δ 5.2–5.8 ppm .
  • Elemental analysis : Combustion analysis (e.g., Perkin-Elmer 240-B microanalyzer) confirms C, H, N, and S content within ±0.4% of theoretical values .
  • Melting point : Measured using open capillary tubes (Büchi B-545 apparatus) to assess purity, with deviations >2°C indicating impurities .

Advanced Research Questions

Q. Q3: How do reaction conditions influence the regioselectivity of triazolo[1,5-a]pyrimidine derivatives?

A3: Regioselectivity is controlled by solvent, catalyst, and temperature:

  • Acidic vs. ionic conditions : Under acidic conditions (HCl/EtOH), ethyl 2-amino-5-methyl-7-phenyl-4,7-dihydro derivatives form preferentially. In ionic liquids, non-dihydro analogues dominate due to altered transition states .
  • Microwave irradiation : Enhances cyclization kinetics, favoring 6-carboxylate over 3-carboxylate isomers by reducing side reactions .
  • Substituent effects : Electron-withdrawing groups (e.g., -Cl, -CF3_3) on the aldehyde increase dihydro-pyrimidine stability, shifting equilibrium toward 4,7-dihydro products .

Q. Q4: What crystallographic methods are employed to resolve structural ambiguities in this compound?

A4: Single-crystal X-ray diffraction (SCXRD) is critical:

  • Data collection : Bruker SMART 4K CCD area detectors with Mo-Kα radiation (λ = 0.71073 Å) at 293 K. Unit cell parameters (e.g., triclinic P1P1, a=7.5884a = 7.5884 Å, b=10.7303b = 10.7303 Å) are refined using SHELXTL .
  • Refinement : Full-matrix least-squares on F2F^2 with R1<0.05R_1 < 0.05 and wR2<0.15wR_2 < 0.15. Hydrogen bonding networks (e.g., N–H···O interactions) are mapped to confirm dihydro-pyrimidine tautomerism .

Q. Q5: How do structural modifications (e.g., substituent variations) affect biological activity?

A5:

  • Antibacterial activity : Derivatives with 4-isopropylphenyl or 4-ethylthiophenyl groups show MIC values of 8–16 µg/mL against Enterococcus faecalis, likely due to enhanced membrane permeability .
  • Binding affinity : Chiral separation (Chiralpak AD phase) of racemic mixtures reveals the (S)-isomer of 7-(3-fluorophenyl) derivatives binds FcRn with 10-fold higher affinity (Kd=0.2K_d = 0.2 µM) than the (R)-isomer, critical for therapeutic design .

Q. Q6: How can researchers resolve contradictions in spectral data (e.g., NMR vs. X-ray)?

A6:

  • Dynamic vs. static structures : NMR may average signals from tautomers (e.g., 4,7-dihydro vs. aromatic forms), while SCXRD provides a static snapshot. For example, NMR δ 5.5 ppm (broad singlet) for NH in solution aligns with X-ray-confirmed hydrogen bonding .
  • Computational validation : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict NMR chemical shifts and optimize hydrogen-bonded geometries, reconciling experimental discrepancies .

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